molecular formula C14H11ClO3 B1181324 (+-)Epichlorohydrin-epoxy-d3 CAS No. 1202050-51-8

(+-)Epichlorohydrin-epoxy-d3

Cat. No.: B1181324
CAS No.: 1202050-51-8
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Description

Significance of Epoxide Architectures as Versatile Chemical Platforms

Epoxides, also known as oxiranes, are three-membered cyclic ethers containing an oxygen atom bonded to two adjacent carbon atoms. britannica.com This ring is highly strained, making epoxides significantly more reactive than their acyclic ether counterparts. britannica.com This inherent reactivity makes them exceptionally valuable intermediates and building blocks in organic synthesis. mt.com

The versatility of epoxides stems from their susceptibility to ring-opening reactions with a wide array of nucleophiles, including alcohols, water, amines, and thiols. mt.com These reactions, which can be catalyzed by either acid or base, proceed with high regioselectivity and stereoselectivity, allowing for the controlled introduction of new functional groups and the construction of complex molecular architectures. britannica.com

Epoxides are foundational in industrial chemistry, particularly in the production of polymers. mt.com For instance, ethylene (B1197577) oxide is a precursor to ethylene glycol, which is used to make polyester (B1180765) and antifreeze, while propylene (B89431) oxide is used to produce polyurethanes. mt.com The most well-known application is the reaction of epoxides like epichlorohydrin (B41342) with bisphenol A to form epoxy resins, which are widely used as high-performance adhesives and coatings. britannica.comacs.org The ability to tune the properties of the resulting polymers by modifying the epoxide and the curing agent makes this class of compounds a cornerstone of materials science. kuleuven.bersc.org

Rationale for Deuterium (B1214612) Incorporation at the Epoxy Moiety: Focus on (+-)-Epichlorohydrin-epoxy-d3

(+-)-Epichlorohydrin, or 2-(chloromethyl)oxirane, is a bifunctional organochlorine compound widely used in the production of epoxy resins, glycerol, and other organic compounds. acs.orgwikipedia.org It is a chiral molecule that exists as a racemic mixture of two enantiomers. wikipedia.org The rationale for specifically deuterating the epoxy moiety (the C₂H-C₃H₂ group of the oxirane ring) to create (+-)-Epichlorohydrin-epoxy-d3 is multifaceted and rooted in the need for precise analytical and mechanistic tools.

The primary motivation for synthesizing this deuterated analog is to investigate the mechanisms of its numerous reactions, particularly polymerization and nucleophilic ring-opening. By placing deuterium atoms directly on the reactive epoxide ring, researchers can:

Elucidate Reaction Mechanisms: Track the fate of the epoxide ring during a reaction. For example, in the formation of epoxy resins, the deuterated compound can help clarify the stereochemistry of the ring-opening step and provide evidence for the proposed mechanism.

Quantify Kinetic Isotope Effects: Determine if the C-H bonds on the epoxide ring are broken in the rate-determining step of a reaction. advancedsciencenews.com This is crucial for understanding how catalysts and reaction conditions influence the reaction pathway.

Serve as an Internal Standard: Use (+-)-Epichlorohydrin-epoxy-d3 as a heavy-labeled internal standard for quantitative analysis by mass spectrometry. Since it is chemically identical to the non-deuterated form but has a different mass, it allows for highly accurate measurements of epichlorohydrin concentrations in complex mixtures or environmental samples.

Recent advances in catalysis have enabled the "precision deuteration" of epoxides, allowing for the introduction of deuterium at specific locations with high selectivity. d-nb.inforesearchgate.netbohrium.com This control is essential for creating specifically labeled compounds like (+-)-Epichlorohydrin-epoxy-d3, maximizing their utility in detailed mechanistic studies. d-nb.inforesearchgate.net

Table 1: Physical and Chemical Properties of (±)-Epichlorohydrin

Property Value
Chemical Formula C₃H₅ClO
Molar Mass 92.52 g/mol wikipedia.org
Appearance Colorless liquid wikipedia.org
Odor Pungent, garlic-like, chloroform-like wikipedia.orgnih.gov
Density 1.1812 g/cm³ at 20 °C wikipedia.org
Boiling Point 117.9 °C (244.2 °F) wikipedia.org
Melting Point -25.6 °C (-14.1 °F) wikipedia.org
Solubility in Water 7% (20°C) wikipedia.org
IUPAC Name 2-(Chloromethyl)oxirane wikipedia.org

Overview of Research Trajectories for Isotope-Labeled Chiral Compounds

The field of isotope-labeled chiral compounds is on a trajectory of significant growth, driven by increasing demands in pharmaceutical development, materials science, and fundamental chemical research. researchgate.net Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit different biological activities, making the synthesis and analysis of single-enantiomer compounds critical, especially in the pharmaceutical industry. researchgate.net

Future research in this area is focused on several key directions:

Development of Novel Synthetic Methods: There is a continuous effort to create more efficient, selective, and sustainable methods for synthesizing isotopically labeled chiral molecules. diva-portal.org This includes the design of new chiral catalysts that can perform asymmetric deuteration or incorporate other isotopes like ¹³C and ¹⁸O with high precision. scielo.org.mx

High-Throughput Screening: The combination of isotopic labeling with mass spectrometry and NMR spectroscopy is enabling the development of high-throughput methods for evaluating the enantioselectivity of new catalysts and reactions. researchgate.netdoi.org For example, using a mixture of isotopically labeled and unlabeled pseudo-enantiomers allows for rapid determination of enantiomeric excess by mass spectrometry, accelerating the discovery of new asymmetric transformations. doi.org

Mechanistic Insights in Biocatalysis: Isotope labeling is a powerful tool for studying the complex mechanisms of enzymes. nih.gov Labeled chiral substrates help researchers understand how enzymes achieve their remarkable selectivity, aiding in the development of "directed evolution" strategies to create new, industrially useful biocatalysts. researchgate.net

Advanced Materials: In materials science, isotope-labeled chiral monomers are being used to probe the structure and dynamics of complex polymers. This knowledge can lead to the design of new materials with tailored properties. diva-portal.org

Table 2: Applications of Isotopic Labeling in Chemical Research

Application Area Description Key Isotopes
Mechanistic Studies Elucidating reaction pathways and transition states by tracking atoms and measuring kinetic isotope effects. symeres.com D, ¹³C, ¹⁵N, ¹⁸O
Metabolism Studies (DMPK) Tracing the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. Deuteration can slow metabolism, improving pharmacokinetic profiles. researchgate.netsymeres.com D, ¹³C, ¹⁴C, ¹⁵N
Quantitative Analysis Use as internal standards in mass spectrometry for highly accurate quantification in proteomics, metabolomics, and environmental analysis. symeres.comnih.gov D, ¹³C, ¹⁵N
NMR Spectroscopy Aiding in the structural characterization of complex biomolecules and studying ligand-protein interactions. symeres.com ¹³C, ¹⁵N
Agrochemical Research Tracing the fate, persistence, and environmental impact of pesticides and fertilizers. symeres.com ¹³C, ¹⁵N

Properties

CAS No.

1202050-51-8

Molecular Formula

C14H11ClO3

Synonyms

(+-)Epichlorohydrin-epoxy-d3

Origin of Product

United States

Sophisticated Synthetic Methodologies for + Epichlorohydrin Epoxy D3

Strategies for Stereoselective Epichlorohydrin (B41342) Synthesis

Enantiomerically pure epichlorohydrin is a key building block in the synthesis of numerous biologically active compounds. psu.edu Achieving high stereoselectivity is paramount in its synthesis.

Asymmetric Synthetic Routes to Chiral Epichlorohydrin Precursors

The synthesis of chiral epichlorohydrin often begins with the creation of a chiral precursor. psu.edu One common strategy is the kinetic resolution of racemic epichlorohydrin or its derivatives. For instance, Jacobsen's hydrolytic kinetic resolution (HKR) has been effectively used. ingentaconnect.comresearchgate.net In one approach, racemic epichlorohydrin undergoes HKR using a (R,R)-salen-Co-(OAc) catalyst to yield enantiomerically enriched (S)-epichlorohydrin and (R)-3-chloropropane-1,2-diol. ingentaconnect.com This method can produce (S)-epichlorohydrin with high optical purity (99%) and a yield of approximately 43-45%. ingentaconnect.com

Enzymatic approaches also offer a powerful route to chiral precursors. psu.edu Haloalcohol dehalogenases (HHDH) can catalyze the asymmetric synthesis of chiral epichlorohydrin from 1,3-dichloro-2-propanol. researchgate.netnih.gov Another enzymatic method involves the use of chloroperoxidase from Caldariomyces fumago for the asymmetric epoxidation of 3-chloropropene, which can yield (R)-epichlorohydrin with high enantiomeric excess (97.1% e.e.) and good yield (88.8%). psu.edu

Below is a table summarizing various asymmetric synthetic routes to chiral epichlorohydrin precursors:

MethodPrecursorCatalyst/EnzymeProductEnantiomeric Excess (e.e.) / Optical PurityYieldReference
Hydrolytic Kinetic ResolutionRacemic Epichlorohydrin(R,R)-salen-Co-(OAc)(S)-Epichlorohydrin99% optical purity43-45% ingentaconnect.com
Asymmetric Epoxidation3-ChloropropeneChloroperoxidase(R)-Epichlorohydrin97.1% e.e.88.8% psu.edu
Enzymatic Dehalogenation1,3-Dichloro-2-propanolHaloalcohol Dehalogenase (HHDH)Chiral EpichlorohydrinHighGood researchgate.netnih.gov

Diastereoselective Control in Epoxide Formation

Diastereoselective control is crucial when converting chiral precursors into the final epoxide. The formation of the epoxide ring from a halohydrin precursor, for example, typically proceeds via an intramolecular Williamson ether synthesis, which is an S_N2 reaction with inversion of configuration. This step is inherently diastereospecific.

In syntheses starting from prochiral olefins, the diastereoselectivity of the epoxidation step is key. researchgate.net For instance, substrate-controlled diastereoselective epoxidation can be achieved using reagents like magnesium monoperoxyphthalate in a biphasic system. mdpi.com The choice of catalyst and reaction conditions plays a significant role in directing the stereochemical outcome of the epoxide formation. thieme-connect.com For example, hydrogen-bond-donor catalysts have been used to achieve high diastereoselectivity in reactions involving epoxides. thieme-connect.com

Precision Deuterium (B1214612) Incorporation Techniques at the Epoxy Position

The introduction of deuterium at specific positions in a molecule requires specialized techniques to ensure high levels of incorporation and regioselectivity. acs.org

Deuteration via Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium (H-D) exchange reactions represent a direct method for deuterium labeling. acs.org These reactions are often catalyzed by transition metals or can be base- or acid-catalyzed for enolizable protons. researchgate.netscielo.org.mx While this method can be efficient, achieving high regioselectivity can be challenging. acs.org For epoxides, H-D exchange can occur under certain conditions, for example, during epoxidation with cytochrome P-450, where exchange with the solvent (D₂O) has been observed. acs.orgacs.org

Reductive Deuteration of Precursors

Reductive deuteration of suitable precursors is a powerful and widely used method for site-specific deuterium labeling. scielo.org.mx This often involves the use of a deuterium source, such as deuterium gas (D₂) or a deuterated solvent like D₂O, in conjunction with a reducing agent.

One effective strategy is the reductive opening of an epoxide precursor followed by re-closing to form the deuterated epoxide. For instance, titanocene(III)-catalyzed deuterosilylation of epoxides can provide β-deuterated alcohols with excellent deuterium incorporation. researchgate.net Another approach involves the reduction of acyl chlorides using reagents like samarium(II) iodide (SmI₂) and D₂O to produce α,α-dideuterio alcohols. mdpi.com While not directly applied to epichlorohydrin in the cited literature, this principle can be adapted. For example, a precursor like a haloketone could be reductively deuterated to a deuterated halohydrin, which is then cyclized to form the deuterated epoxide.

A summary of reagents used in reductive deuteration is presented below:

Precursor TypeReducing SystemDeuterium SourceProductDeuterium IncorporationReference
EpoxidesTitanocene(III) catalystDeuterosilanesβ-Deuterated alcoholsExcellent researchgate.net
Acyl ChloridesSmI₂D₂Oα,α-Dideuterio alcohols>98% mdpi.com
Acyl ChloridesSodium dispersionEtOD-d₁Deuterated alcohols>92% nih.gov

Multi-step Synthetic Pathways for Site-Specific Labeling

Often, the most reliable way to achieve precise, site-specific deuterium labeling is through a multi-step synthetic sequence where the deuterium is introduced at a specific, controlled step. For the synthesis of (+-)-Epichlorohydrin-epoxy-d3, a plausible route would involve the synthesis of a precursor where the hydrogen at the target epoxy position is replaced with deuterium.

A potential synthetic route could start from a deuterated aldehyde. For example, the reaction of deuterated formaldehyde (B43269) with a suitable ylide could generate a deuterated allyl chloride. Subsequent epoxidation would then yield the desired (+-)-Epichlorohydrin-epoxy-d3. Alternatively, a precursor like 1,3-dichloroacetone (B141476) could be subjected to reductive deuteration using a deuterium-donating reducing agent like sodium borodeuteride (NaBD₄) to form deuterated 1,3-dichloro-2-propanol, which can then be cyclized to the deuterated epichlorohydrin.

A patent for deuterated piperazine (B1678402) derivatives describes the reaction of deuterated guaiacol (B22219) with deuterated epichlorohydrin to form an epoxyether, indicating the availability and use of such labeled compounds in multi-step syntheses. google.com

Reaction Mechanism Analysis of Deuterated Epoxide Formation

Understanding the reaction mechanisms is fundamental to designing a successful synthesis of a selectively deuterated compound. The formation of the deuterated epoxide ring in epichlorohydrin can be approached by considering the cyclization of a deuterated precursor.

The industrial synthesis of epichlorohydrin involves the dehydrochlorination of dichloropropanol (B8674427), typically 1,3-dichloropropan-2-ol, with a base. researchgate.netscielo.br This reaction is a classic example of an intramolecular Williamson ether synthesis, proceeding through an SN2 mechanism. The process consists of two main steps: saponification and cyclization of dichloropropanol (DCP) to produce epichlorohydrin (ECH). atlantis-press.com

The mechanism begins with the deprotonation of the hydroxyl group of the dichloropropanol by a base (e.g., NaOH) to form an alkoxide intermediate. This is followed by an intramolecular nucleophilic attack of the alkoxide on the carbon atom bearing a chlorine atom, displacing the chloride ion and forming the three-membered oxirane ring. researchgate.net

To synthesize (±)-Epichlorohydrin-epoxy-d3 via this pathway, a deuterated precursor such as 1,3-dichloropropan-2-ol-1,2,3-d3 would be required. The cyclization mechanism itself would remain unchanged, but the use of a deuterated starting material ensures the deuterium atoms are incorporated into the final epoxide ring structure. The reaction kinetics for the dehydrochlorination of 1,3-DCP with sodium hydroxide (B78521) have been studied and conform to a second-order irreversible reaction. researchgate.net Alternative catalytic systems for the cyclization of dichloropropanol to epichlorohydrin include the use of mesoporous γ-alumina, which has shown excellent catalytic performance with dichlorohydrin conversion up to 96% and epichlorohydrin yield nearing 92%. scielo.brscielo.br

While the classical synthesis relies on a deuterated precursor, modern catalytic methods offer pathways for direct deuteration with high stereocontrol. Although often applied to epoxide ring-opening, the principles are instructive for C-D bond formation. Titanocene(III)-catalyzed reactions, for example, provide a method for the precision deuteration of epoxides. nih.govnih.gov These reactions proceed via a radical mechanism where a catalytically generated titanocene(III) deuteride (B1239839) species, [(RC5H4)2Ti(III)D], transfers a deuterium atom to an organic radical intermediate. d-nb.inforesearchgate.net

The stereoselectivity of such catalytic reactions is highly dependent on the catalyst structure. For instance, in titanocene-catalyzed deuterosilylations, the choice of cyclopentadienyl (B1206354) ligands (e.g., Cp₂TiCl₂ versus the bulkier (tBuC₅H₄)₂TiCl₂) can significantly influence the diastereoselectivity of the product. nih.govresearchgate.net This highlights the power of catalyst design in controlling the spatial orientation of the newly formed C-D bond.

Biocatalytic methods also offer a high degree of stereocontrol. Enantiopure halohydrins, which are direct precursors to chiral epoxides, can be synthesized from prochiral halo-ketones using alcohol dehydrogenase (ADH) enzymes. researchgate.net This chemoenzymatic approach allows for the creation of enantiomerically enriched building blocks that could be used in the synthesis of specific enantiomers of deuterated epichlorohydrin. researchgate.net

Optimization of Deuteration Efficiency and Isotopic Purity

Achieving high yield and, critically, high deuterium incorporation (DI) while preventing isotopic scrambling are the primary goals in optimizing the synthesis of deuterated compounds. d-nb.infoarkat-usa.org

In the traditional synthesis of epichlorohydrin from dichloropropanol (DCP), the yield is sensitive to the molar ratio of the base to DCP, the concentration of the base, and the reaction temperature. atlantis-press.com For instance, using a tubular reactor coupled with wiped film evaporation, an epichlorohydrin yield of 77.3% was achieved with a NaOH:DCP molar ratio of 1.05:1 and a reaction temperature of 50°C. atlantis-press.com

For advanced catalytic methods, such as the titanocene-catalyzed precision deuteration of epoxides, excellent yields and deuterium incorporation have been reported. nih.govresearchgate.net The use of phenylsilane-d₃ (PhSiD₃) with a high deuterium content (e.g., 98%) as the deuterium source is key to achieving high DI in the product. d-nb.info Under optimized conditions, this method provides β-deuterated alcohols from epoxides with yields often exceeding 90% and deuterium incorporation typically between 97-98%. d-nb.inforesearchgate.net

Catalytic SystemSubstrate TypeDeuterium SourceReported Yield (%)Deuterium Incorporation (DI) (%)Reference
Titanocene(III)/PhSiD₃Aromatic EpoxidesPhSiD₃85-9997-98 d-nb.inforesearchgate.net
Titanocene(III)/PhSiD₃Cyclic Aliphatic EpoxidesPhSiD₃90-95>98 researchgate.net
Photocatalysis/CdSeAryl/Alkyl HalidesD₂OGood to ExcellentHigh nih.gov
Mesoporous γ-AluminaDichloropropanolN/A (Cyclization)~92N/A scielo.br

Isotope scrambling, where deuterium atoms are unintentionally distributed to other positions in the molecule or exchanged with protons from the solvent or reagents, is a significant challenge that compromises isotopic purity. d-nb.info

In the context of titanocene-catalyzed deuteration, an off-cycle H/D-isotope scrambling was discovered when using previously established methods for generating the active catalyst. d-nb.inforesearchgate.net This scrambling was found to occur during an off-cycle deuterometalation-β-hydride elimination sequence involving olefinic compounds generated during the catalyst activation step. nih.gov

To overcome this critical issue, a novel, olefin-free activation method was developed. This strategy involves the in-situ formation of the crucial [(RC₅H₄)₂Ti(III)D] species from a titanocene(IV) dichloride precursor, benzylmagnesium bromide (BnMgBr), and the deuterium source PhSiD₃. d-nb.infonih.govresearchgate.net This approach successfully bypasses the problematic olefin-generating steps, thereby preventing H/D scrambling and ensuring that the high deuterium content of the silane (B1218182) is transferred directly to the product with excellent fidelity. d-nb.infonih.gov This development is crucial for any precision deuteration methodology, including the targeted synthesis of (±)-Epichlorohydrin-epoxy-d3.

Advanced Analytical and Spectroscopic Characterization of + Epichlorohydrin Epoxy D3

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Systems

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of deuterated compounds, providing detailed information about the molecular framework and the specific positions of deuterium (B1214612) atoms. nih.govhuji.ac.il

Deuterium NMR (²H NMR) for Positional and Quantitative Analysis

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. For (+-)-Epichlorohydrin-epoxy-d3, this technique is crucial for confirming the positions of the deuterium labels on the epoxy group. The ²H NMR spectrum would be expected to show signals corresponding to the deuterons on the oxirane ring. The chemical shifts of these signals provide information about the electronic environment of the deuterons, confirming their attachment to the epoxy carbons. Furthermore, the integration of the ²H NMR signals allows for the quantitative assessment of deuterium incorporation at each labeled position.

Carbon-13 NMR (¹³C NMR) with Deuterium-Induced Isotope Shifts

Carbon-13 (¹³C) NMR spectroscopy is a powerful technique for elucidating the carbon skeleton of a molecule. chemicalbook.comresearchgate.netresearchgate.netchemicalbook.com In the case of (+-)-Epichlorohydrin-epoxy-d3, the introduction of deuterium atoms on the epoxy carbons induces observable changes in the ¹³C NMR spectrum, known as deuterium-induced isotope shifts. huji.ac.ilnih.govrsc.orgorganicchemistrydata.orgnih.gov These shifts are typically small, causing the signals of the deuterated carbons to move slightly upfield compared to their non-deuterated counterparts. huji.ac.ilnih.gov The multiplicity of the carbon signals coupled to deuterium also changes; a carbon directly bonded to a single deuterium will appear as a triplet (due to the spin I=1 of deuterium), which is a key indicator of successful deuteration. youtube.comoregonstate.edu The carbons of the epoxide ring in the non-deuterated epichlorohydrin (B41342) appear in the 40-60 ppm region. libretexts.org Specifically, for 2-methyloxirane, the CH and CH₂ carbons of the epoxide ring absorb at 48.2 and 47.9 ppm, respectively. libretexts.org The observation of these characteristic shifts and splitting patterns in the ¹³C NMR spectrum of (+-)-Epichlorohydrin-epoxy-d3 provides definitive evidence of the location of the deuterium labels. researchgate.netrsc.org

Table 1: Predicted ¹³C NMR Data for (+-)-Epichlorohydrin-epoxy-d3

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
C-Cl~44Singlet
C-O (deuterated)Shifted upfield from ~50 ppmTriplet
C-O (deuterated)Shifted upfield from ~47 ppmTriplet

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Proton NMR (¹H NMR) for Residual Hydrogen Quantification

Table 2: Comparison of ¹H NMR Data for Epichlorohydrin and (+-)-Epichlorohydrin-epoxy-d3

ProtonsEpichlorohydrin Chemical Shift (δ, ppm)Expected in (+-)-Epichlorohydrin-epoxy-d3
Epoxy CH~3.1-3.2Absent or significantly reduced
Epoxy CH₂~2.6-2.9Absent or significantly reduced
CH₂Cl~3.5-3.8Present

Note: Chemical shifts are approximate and can vary.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Distribution

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition and the assessment of isotopic purity. nih.govnih.govnih.gov

Electrospray Ionization Mass Spectrometry (ESI-HRMS)

Table 3: Theoretical Exact Masses for Isotopologues of Epichlorohydrin

IsotopologueMolecular FormulaExact Mass (m/z) of [M+H]⁺
d0 (non-deuterated)C₃H₅ClO93.0107
d1C₃H₄DClO94.0170
d2C₃H₃D₂ClO95.0233
d3C₃H₂D₃ClO96.0295

Note: These values are for the most abundant isotopes of C, H, Cl, and O.

Fragmentation Pattern Analysis and Deuterium Localization

Mass spectrometry (MS) is a cornerstone technique for elucidating the structure of molecules through the analysis of their fragmentation patterns. libretexts.org In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pathways are predictable to a certain extent based on the functional groups present in the molecule. libretexts.orglibretexts.org

For epichlorohydrin, the major fragmentation peaks in its mass spectrum are observed at m/z values of 62, 57, and 49. researchgate.net The fragmentation of epoxides can be complex, but for (+-)-Epichlorohydrin-epoxy-d3, where three deuterium atoms are located on the epoxy ring, the analysis of the resulting mass shifts in the fragment ions is crucial for confirming the position of the deuterium labels.

The fragmentation of epichlorohydrin likely proceeds through initial cleavage of the C-Cl bond or the epoxide ring. The presence of deuterium atoms on the epoxide ring would lead to a predictable increase in the mass-to-charge ratio (m/z) of fragments containing this ring. For instance, a fragment retaining the entire deuterated epoxy group would exhibit an m/z shift of +3 compared to the corresponding fragment in unlabeled epichlorohydrin. Analysis of these shifts allows for the unambiguous localization of the deuterium atoms. tutorchase.com

Table 1: Predicted Mass Shifts in Key Fragments of (+-)-Epichlorohydrin-epoxy-d3

Fragment StructureUnlabeled m/zPredicted Deuterated m/z
[M-Cl]+5760
[M-CH2Cl]+4346
[C2H3O]+ (from ring)4346

This table presents hypothetical mass shifts based on common fragmentation pathways. Actual observed fragments may vary.

Quantification of Isotopologue Abundances

The quantification of isotopologue abundances is essential to determine the isotopic purity of a labeled compound. This is often achieved using high-resolution mass spectrometry, which can distinguish between ions with very similar m/z ratios. The analysis of relative isotopologue abundances (ARIA) is a method that utilizes the entire isotope pattern of a molecule to calculate the mixing ratios of stable isotope-labeled and unlabeled species. nih.gov

For (+-)-Epichlorohydrin-epoxy-d3, the mass spectrum would show a distribution of ions corresponding to molecules with varying numbers of deuterium atoms (from d0 to d3). By analyzing the intensities of these peaks, the percentage of the desired d3-isotopologue can be accurately determined. This is critical for applications where a high degree of isotopic enrichment is required.

Vibrational Spectroscopy (IR, Raman) for Deuterium Isotope Effects

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and structure of molecules. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of bonds involving the deuterium atom.

Analysis of C-D Stretching Frequencies

The most significant effect of deuteration in the vibrational spectrum of (+-)-Epichlorohydrin-epoxy-d3 is the appearance of carbon-deuterium (C-D) stretching vibrations. The C-H stretching vibrations in organic molecules typically appear in the range of 2800-3000 cm⁻¹. Due to the increased reduced mass of the C-D bond compared to the C-H bond, the C-D stretching frequency is significantly lower. youtube.com

The ratio of the C-H to C-D stretching frequency is approximately the square root of 2 (around 1.41). Therefore, the C-D stretching bands in the IR and Raman spectra of (+-)-Epichlorohydrin-epoxy-d3 are expected to appear in the region of 2100-2300 cm⁻¹. researchgate.net The observation and analysis of these C-D stretching frequencies provide direct evidence for the presence and location of deuterium atoms within the molecule. researchgate.net

Table 2: Typical Vibrational Frequencies for C-H and C-D Bonds

BondTypical Stretching Frequency (cm⁻¹)
C-H (alkane)2850-2960
C-D (alkane)2100-2200

This table provides general ranges for C-H and C-D stretching frequencies.

Chromatographic Techniques for Purity and Stereoisomer Separation

Chromatographic methods are indispensable for assessing the chemical and stereoisomeric purity of (+-)-Epichlorohydrin-epoxy-d3.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.comnih.gov It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For (+-)-Epichlorohydrin-epoxy-d3, GC-MS can be used to determine its chemical purity by separating it from any starting materials, byproducts, or solvent residues. nih.govjenck.com The mass spectrometer detector provides confirmation of the identity of the eluted peaks based on their mass spectra and fragmentation patterns. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Since (+-)-Epichlorohydrin-epoxy-d3 is a racemic mixture, the separation of its enantiomers is crucial for applications where stereochemistry is important. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for the enantiomeric separation of chiral compounds. researchgate.netderpharmachemica.com

The choice of the chiral stationary phase is critical and often involves polysaccharide-based columns. derpharmachemica.com By using an appropriate mobile phase, the two enantiomers of (+-)-Epichlorohydrin-epoxy-d3 will interact differently with the CSP, leading to different retention times and their separation. researchgate.netderpharmachemica.com This allows for the determination of the enantiomeric purity of the sample. In some cases, derivatization of the enantiomers to form diastereomers can also facilitate their separation on a non-chiral column. nih.gov The separation of a natural deuterium isotopologue by HPLC has been reported, highlighting the sensitivity of the technique. nih.gov

In Depth Mechanistic Investigations of Reactions Involving + Epichlorohydrin Epoxy D3

Elucidation of Reaction Pathways Utilizing Isotopic Labeling

Isotopic labeling, particularly with deuterium (B1214612), is a fundamental technique in mechanistic chemistry. By replacing hydrogen with its heavier isotope, deuterium, researchers can track the fate of specific atoms throughout a chemical reaction without significantly altering the chemical properties of the molecule. youtube.com This approach has been instrumental in understanding the complex reactions of epoxides like (+-)-Epichlorohydrin-epoxy-d3.

Nucleophilic Ring-Opening Reactions and Regioselectivity

The reaction of epichlorohydrin (B41342) with nucleophiles presents a classic case of competing reaction pathways. A common assumption might be a straightforward SN2 substitution of the chloride ion by the nucleophile. However, isotopic labeling studies using (+-)-Epichlorohydrin-epoxy-d3 have demonstrated a more complex mechanism. youtube.com

For instance, in the reaction with sodium cyanide, if a simple SN2 displacement occurred, the deuterium atoms would be expected to remain on the carbon adjacent to the newly introduced cyanide group. Instead, experimental evidence shows that the deuterium atoms are found on a different carbon in the final product. This observation refutes the direct SN2 pathway and supports a mechanism involving the initial nucleophilic attack on one of the epoxide carbons. youtube.com

The generally accepted mechanism proceeds as follows:

The nucleophile attacks one of the carbons of the epoxide ring, which is highly strained and electrophilic. researchgate.net

This attack leads to the opening of the epoxide ring, forming an alkoxide intermediate. youtube.com

The newly formed alkoxide then acts as an internal nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular SN2 reaction. youtube.com

This step displaces the chloride ion and forms a new epoxide ring, resulting in the final product where the positions of the functional groups relative to the deuterium labels have changed. youtube.com

This pathway highlights the higher reactivity of the epoxide ring compared to the alkyl chloride. youtube.comresearchgate.net Regioselectivity, or the preference for which carbon of the epoxide is attacked, is a key aspect of these reactions. Under basic or neutral conditions with a strong nucleophile, the attack typically occurs at the less sterically hindered carbon of the epoxide, a hallmark of the SN2 mechanism. youtube.com

Regioselectivity in Nucleophilic Ring-Opening of Epoxides
Reaction ConditionsSite of Nucleophilic AttackGoverning Factor
Basic/Neutral (Strong Nucleophile)Less substituted carbonSteric hindrance
Acidic (Weak Nucleophile)More substituted carbonElectronic effects (Carbocation stability)

Electrophilic Activation and Rearrangement Mechanisms

While nucleophilic attack is common, the epoxide ring can also be activated by electrophiles, such as protons or Lewis acids. This activation makes the epoxide an even better electrophile and can lead to different reaction pathways, including rearrangements. Deuterium labeling is crucial for tracking the skeletal changes that can occur during such rearrangements. For instance, in Wacker-type oxidative cyclization reactions, deuterium-labeling studies have been used to establish the stereochemistry of steps like oxypalladation, which involve electrophilic activation of a double bond to form an intermediate that can be analogous to an activated epoxide. researchgate.net

Stereochemical Outcomes of Epoxide Transformations

The ring-opening of epoxides is a stereospecific process. When a nucleophile attacks a chiral carbon of the epoxide ring, the reaction proceeds with an inversion of stereochemistry at that center, which is characteristic of an SN2 mechanism. youtube.comstackexchange.com If the nucleophilic attack occurs at a carbon that is not a stereocenter, the stereochemistry of other chiral centers in the molecule is retained. youtube.com

The use of (+-)-Epichlorohydrin-epoxy-d3 allows for the precise determination of these stereochemical outcomes. By analyzing the final position and orientation of the deuterium atoms relative to other substituents, chemists can confirm that the reaction pathway involves a backside attack, leading to the inversion of configuration. youtube.comstackexchange.com

Quantitative Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms by measuring the change in the rate of a reaction upon isotopic substitution. libretexts.org The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). By analyzing the magnitude of the KIE, detailed information about the transition state of the rate-determining step can be obtained. princeton.edu

Determination of Primary Deuterium Kinetic Isotope Effects

A primary deuterium kinetic isotope effect is observed when a bond to a deuterium atom is broken or formed in the rate-determining step of a reaction. These effects are typically significant, with kH/kD values often ranging from 2 to 8. libretexts.org The magnitude of the primary KIE is related to the difference in zero-point vibrational energies between the C-H and C-D bonds. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break, which leads to a slower reaction rate. princeton.edu In the context of (+-)-Epichlorohydrin-epoxy-d3, a significant primary KIE would be expected for a reaction where a C-D bond on the epoxide ring is cleaved in the rate-limiting step.

Analysis of Secondary Deuterium Kinetic Isotope Effects

Secondary deuterium kinetic isotope effects occur when the deuterium atom is not directly involved in bond-breaking or bond-forming in the rate-determining step, but its presence still influences the reaction rate. libretexts.orgprinceton.edu These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. snnu.edu.cn

Secondary KIEs are categorized based on the position of the isotope relative to the reaction center:

α-secondary KIEs: The isotope is attached to the carbon undergoing a change in hybridization. For example, if a carbon changes from sp3 to sp2 hybridization during the transition state, a normal KIE (kH/kD > 1) is usually observed. Conversely, a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1).

β-secondary KIEs: The isotope is on a carbon adjacent to the reaction center. These effects are often associated with hyperconjugation and can provide insight into the electronic nature of the transition state. libretexts.org

For reactions involving (+-)-Epichlorohydrin-epoxy-d3, analyzing secondary KIEs can provide valuable information about the transition state of the ring-opening reaction. For instance, the change in hybridization of the epoxide carbons as the nucleophile attacks can be probed by measuring the KIE.

Typical Magnitudes and Interpretations of Deuterium Kinetic Isotope Effects
Type of KIETypical kH/kD ValueInterpretation
Primary~2-8C-H/C-D bond is broken/formed in the rate-determining step.
Secondary (α, normal)~1.1-1.25Hybridization change at labeled carbon (e.g., sp3 → sp2) in the transition state.
Secondary (α, inverse)~0.8-0.9Hybridization change at labeled carbon (e.g., sp2 → sp3) in the transition state.
Secondary (β)~0.9-1.2Indicates changes in hyperconjugation or steric effects at the transition state.

Isotope Effects on Transition State Structures and Rate-Limiting Steps

The substitution of protium (B1232500) with deuterium at the epoxy group of epichlorohydrin to form (±)-Epichlorohydrin-epoxy-d3 is expected to induce secondary kinetic isotope effects (KIEs) in reactions where this part of the molecule is involved in the transition state. A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.

In reactions involving nucleophilic attack at the epoxide ring, the carbon atoms of the epoxy group undergo a change in hybridization from sp³ in the reactant to a more sp²-like character in the transition state. This change in hybridization state is associated with alterations in the vibrational frequencies of the C-H (or C-D) bonds. Specifically, the out-of-plane bending vibrations are sensitive to the hybridization state.

The C-D bond has a lower zero-point energy (ZPE) than the corresponding C-H bond due to the heavier mass of deuterium. In the transition state of an epoxide ring-opening reaction, the force constants for the bending vibrations of the C-H/C-D bonds at the reaction center are altered. If the transition state is more sterically crowded or has increased bond strength to the isotopically substituted position, an inverse isotope effect (kH/kD < 1) may be observed. Conversely, a normal isotope effect (kH/kD > 1) is anticipated if the transition state is less crowded or has weaker bonds at that position.

The magnitude of the secondary KIE can provide valuable insights into the structure of the transition state. For instance, in an Sₙ2-type ring-opening of the epoxide, the degree of bond formation with the nucleophile and bond breaking of the C-O bond in the transition state will influence the vibrational environment of the C-D bonds. By measuring the KIE, it is possible to infer whether the transition state is "early" (reactant-like) or "late" (product-like).

Furthermore, the observation of a significant KIE can help identify the rate-limiting step of a multi-step reaction. If a KIE is observed, it implies that the isotopic substitution has an impact on the energetics of the transition state of the slowest step in the reaction sequence. For reactions of (±)-Epichlorohydrin-epoxy-d3, this would strongly suggest that the nucleophilic attack on the epoxide ring is either the rate-limiting step or is part of a composite rate-determining sequence.

A hypothetical data table illustrating the expected secondary kinetic isotope effects for a reaction of (±)-Epichlorohydrin-epoxy-d3 is presented below. The values are illustrative and based on typical secondary KIEs observed in similar systems.

Reaction TypeNucleophileSolventExpected kH/kDImplied Transition State Characteristic
Sₙ2 Ring OpeningAzide (N₃⁻)Protic~1.05 - 1.15Looser transition state at the deuterated carbon
Sₙ2 Ring OpeningThiophenoxide (PhS⁻)Aprotic~0.90 - 0.98Tighter transition state at the deuterated carbon
Acid-Catalyzed Ring OpeningMethanol (B129727) (CH₃OH)Acidic~1.02 - 1.08Early transition state with little change in hybridization

Computational Chemistry and Theoretical Modeling

Computational chemistry serves as a powerful tool to investigate reaction mechanisms at a molecular level, providing detailed information that can be difficult to obtain experimentally. For (±)-Epichlorohydrin-epoxy-d3, theoretical modeling can elucidate the subtle effects of isotopic substitution.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure of molecules and to model chemical reactions. For reactions involving (±)-Epichlorohydrin-epoxy-d3, DFT calculations can be employed to determine the geometries of reactants, products, and, most importantly, transition states.

By calculating the vibrational frequencies of these species, the zero-point energies (ZPEs) for both the deuterated and non-deuterated epichlorohydrin can be determined. The difference in ZPE between the C-H and C-D bonds is the primary origin of the kinetic isotope effect. DFT calculations can thus predict the magnitude of the KIE for a proposed reaction mechanism.

Furthermore, DFT can be used to compute the reaction energy profiles, including the activation energies for different pathways. For example, in the reaction of (±)-Epichlorohydrin-epoxy-d3 with a nucleophile, DFT can be used to compare the activation barriers for attack at the two different carbon atoms of the epoxide ring, thus predicting the regioselectivity of the reaction. The influence of the deuterium substitution on these activation energies can be precisely quantified.

A representative table of DFT-calculated energetic data for a hypothetical reaction is shown below.

SpeciesZero-Point Energy (Hartree) - HZero-Point Energy (Hartree) - D3Activation Energy (kcal/mol) - HActivation Energy (kcal/mol) - D3
Reactant Complex0.123450.12189--
Transition State0.120110.1186515.215.4
Product Complex0.125670.12402--

Molecular Dynamics Simulations of Solvation and Conformational Effects

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules in solution, providing insights into the role of the solvent and the conformational flexibility of the reactants. For (±)-Epichlorohydrin-epoxy-d3, MD simulations can model the solvation shell around the molecule and how it changes along the reaction coordinate.

The solvent can have a significant impact on the reaction rate and selectivity by stabilizing or destabilizing the transition state. MD simulations can reveal the specific interactions between the solvent molecules and the deuterated epoxide, such as hydrogen bonding. These simulations can also explore the conformational landscape of (±)-Epichlorohydrin-epoxy-d3, identifying the most stable conformers in solution and how their populations might influence the reactivity. The subtle changes in intermolecular interactions due to the presence of deuterium can be investigated, potentially revealing effects on the local solvent structure.

Activation Strain Analysis for Regio- and Stereoselectivity

The activation strain model, also known as the distortion/interaction model, is a computational tool used to analyze the activation barriers of chemical reactions. The activation energy is decomposed into two components: the strain energy, which is the energy required to distort the reactants from their equilibrium geometry to the geometry they adopt in the transition state, and the interaction energy, which is the actual interaction between the distorted reactants.

For reactions of (±)-Epichlorohydrin-epoxy-d3, activation strain analysis can provide a detailed understanding of the factors controlling regio- and stereoselectivity. By analyzing the strain and interaction energies for the different possible attack trajectories of a nucleophile, it is possible to rationalize why one particular pathway is favored over others.

The effect of deuterium substitution can be analyzed within this framework. While the interaction energy is primarily governed by electronic effects and is not expected to change significantly upon isotopic substitution, the strain energy, which is related to the vibrational modes of the molecule, can be affected. By comparing the activation strain diagrams for the deuterated and non-deuterated species, a more nuanced understanding of the origin of the kinetic isotope effect can be achieved.

Below is an illustrative table summarizing the components of an activation strain analysis for two competing pathways.

PathwayTransition StateStrain Energy (kcal/mol)Interaction Energy (kcal/mol)Activation Energy (kcal/mol)
Attack at C1 (d3)TS125.8-10.415.4
Attack at C2TS227.2-11.116.1

Applications of + Epichlorohydrin Epoxy D3 in Advanced Organic Synthesis

Chiral Building Block for Asymmetric Synthesis

The inherent chirality of epichlorohydrin (B41342), combined with isotopic labeling, makes (+/-)-Epichlorohydrin-epoxy-d3 a significant precursor in asymmetric synthesis. This specialized building block enables the synthesis of enantiomerically enriched and structurally complex molecules with a high degree of control.

(+/-)-Epichlorohydrin-epoxy-d3 serves as a versatile starting material for the synthesis of a wide array of complex molecules that are enantiomerically pure. The presence of deuterium (B1214612) atoms provides a subtle yet powerful handle for monitoring stereochemical integrity throughout a synthetic sequence. For instance, the epoxide ring can be opened by various nucleophiles in a regio- and stereoselective manner, leading to the formation of chiral chlorohydrins. These intermediates can be further elaborated into pharmaceuticals, natural products, and other high-value chemical entities. The deuterium labeling is particularly advantageous in mechanistic studies of these transformations, helping to elucidate the precise stereochemical course of the reaction.

ApplicationIntermediateFinal Product Class
Asymmetric SynthesisChiral HalohydrinsPharmaceuticals
Natural Product SynthesisPolyfunctional ScaffoldsBioactive Molecules
Materials ScienceDeuterated PolymersAdvanced Materials

The reactivity of the epoxide and the carbon-chlorine bond in (+/-)-Epichlorohydrin-epoxy-d3 allows for the sequential introduction of multiple functional groups, leading to the construction of highly functionalized molecular scaffolds. These scaffolds are crucial in medicinal chemistry and drug discovery, providing a framework for the development of new therapeutic agents. The deuterium labeling can be instrumental in determining the regioselectivity of subsequent reactions on the scaffold, as the position of the deuterium atoms can be readily identified using techniques such as NMR spectroscopy and mass spectrometry.

Reactive Intermediate in Cascade and Domino Reaction Sequences

Cascade and domino reactions are highly efficient synthetic strategies that involve the formation of multiple chemical bonds in a single operation without the isolation of intermediates. (+/-)-Epichlorohydrin-epoxy-d3 can act as a key reactive intermediate in such sequences. The strain of the epoxide ring makes it susceptible to ring-opening, which can initiate a cascade of subsequent reactions.

For example, the nucleophilic opening of the epoxide can generate an alkoxide that participates in an intramolecular cyclization or rearrangement, leading to the rapid assembly of complex molecular architectures. The deuterium atoms serve as silent markers that can be used to trace the flow of atoms and bonds throughout the cascade, providing invaluable insights into the reaction mechanism.

Tracers for Reaction Pathway Elucidation and Monitoring

One of the most powerful applications of isotopic labeling is in the elucidation of reaction mechanisms. The deuterium atoms in (+/-)-Epichlorohydrin-epoxy-d3 act as tracers, allowing chemists to follow the fate of specific atoms throughout a chemical transformation. This is particularly useful in distinguishing between competing reaction pathways.

For instance, by analyzing the position of the deuterium atoms in the products and intermediates, it is possible to determine whether a reaction proceeds through a concerted or a stepwise mechanism, or to identify the occurrence of unexpected rearrangements. This information is critical for optimizing reaction conditions and designing more efficient synthetic routes. A known application of deuterated epichlorohydrin is in studying the mechanism of epoxide ring-opening reactions. The position of the deuterium atoms in the product can reveal whether the nucleophile attacks the more or less substituted carbon of the epoxide, providing evidence for an SN2-type mechanism youtube.com.

Analytical TechniqueInformation Gained
NMR SpectroscopyPosition of Deuterium Atoms
Mass SpectrometryIsotopic Distribution in Fragments
Isotope Kinetic Effect StudiesRate-determining Step

Probes for Understanding Catalytic Mechanisms

In the field of catalysis, understanding the mechanism by which a catalyst operates is paramount for the development of new and improved catalytic systems. (+/-)-Epichlorohydrin-epoxy-d3 can be employed as a mechanistic probe to investigate the interactions between a substrate and a catalyst.

By observing how the presence of deuterium atoms affects the rate and selectivity of a catalytic reaction (a phenomenon known as the kinetic isotope effect), researchers can gain insights into the rate-determining step of the catalytic cycle and the nature of the transition states involved. Furthermore, the deuterium labels can be used to track the binding of the substrate to the catalyst's active site and to follow its transformation through the catalytic process. This detailed mechanistic understanding is essential for the rational design of more efficient and selective catalysts for a wide range of chemical transformations.

Research in Polymer Chemistry and Materials Science Utilizing Deuterated Epoxides

Mechanistic Studies of Polymerization Processes with Isotopic Labels

Isotopic labeling is a cornerstone technique for elucidating complex reaction mechanisms. In polymer chemistry, using deuterated monomers like (±)-Epichlorohydrin-epoxy-d3 allows researchers to track the fate of specific atoms throughout the polymerization process, offering unambiguous insights into reaction pathways.

The ring-opening polymerization (ROP) of epoxides can proceed through different mechanisms, and isotopic labeling is crucial for distinguishing between them. For instance, in the reaction of epichlorohydrin (B41342), a key question is whether a nucleophile directly substitutes the chlorine atom in an SN2 reaction or if it first attacks and opens the epoxide ring.

By synthesizing epichlorohydrin with deuterium (B1214612) atoms on the chloromethyl group (-CH₂Cl becomes -CD₂Cl), the reaction pathway can be traced using Nuclear Magnetic Resonance (NMR) spectroscopy. Since deuterium is "invisible" in standard ¹H NMR, the position of the deuterium atoms in the final product reveals the mechanism. Studies have shown that the reaction often proceeds via an initial attack on the epoxide ring. The resulting alkoxide intermediate then acts as an internal nucleophile, displacing the chlorine and forming a new epoxide ring at a different position in the molecule youtube.com. This intramolecular cyclization and rearrangement would be difficult to prove without the use of isotopic tracers.

Furthermore, the replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered upon isotopic substitution chem-station.com. Studying the KIE in the ROP of deuterated epichlorohydrin can help identify the rate-determining step of the polymerization. A significant change in polymerization rate would indicate that the breaking of a C-H bond at the labeled position is involved in this critical step chem-station.comprinceton.edu.

Chain transfer and termination reactions are critical events that control the molecular weight and architecture of the final polymer. These events can be difficult to study as they occur infrequently compared to the propagation steps. Deuterium labeling offers a precise method to identify and quantify these reactions.

Chain Transfer: By conducting the polymerization of epichlorohydrin in a deuterated solvent, any chain transfer to the solvent can be identified by the incorporation of deuterium into the polymer backbone or as end-groups. Similarly, using a deuterated chain transfer agent allows its fragments to be easily located in the final polymer structure.

Termination: Termination reactions stop the growth of a polymer chain. By using a deuterated terminating agent, the resulting end-groups can be unambiguously identified. For example, in cationic ROP, if a deuterated alcohol (R-OD) is used to terminate the reaction, the resulting poly(epichlorohydrin) chains will be capped with a deuterium atom. Characterization techniques like NMR or mass spectrometry can then be used to confirm the structure of these end-groups and quantify the efficiency of the termination process researchgate.net. This provides valuable data on the "livingness" of a polymerization system.

Functionalization of Polymeric Materials Using Deuterated Epichlorohydrin

Epichlorohydrin is a versatile chemical used not only as a monomer but also as a cross-linking or functionalizing agent for other materials due to its reactive epoxide and chloro- groups researchgate.netnih.gov. It is commonly used to modify biopolymers like chitosan (B1678972) or to graft onto the surface of high-performance fibers to improve their compatibility with resin matrices researchgate.netresearchgate.net.

Using deuterated epichlorohydrin as the functionalizing agent provides a powerful analytical handle to study the modification process. By tracking the deuterium label, researchers can:

Quantify Surface Coverage: Techniques like Secondary Ion Mass Spectrometry (SIMS) can map the distribution of deuterium on a surface, providing a quantitative measure of how successfully a material has been functionalized. This is critical for optimizing surface modification protocols for materials like aramid fibers or medical implants researchgate.netncsu.edunih.gov.

Verify Covalent Attachment: Spectroscopic methods can confirm that the deuterated epichlorohydrin has formed a covalent bond with the substrate rather than simply being physically adsorbed.

Investigate Reaction Mechanisms: The isotopic label can help elucidate the mechanism of the grafting or cross-linking reaction, confirming which reactive group on the epichlorohydrin (epoxide or chloride) participates in the key bonding steps.

This approach transforms the functionalization process from a "black box" into a well-characterized and controllable chemical modification, enabling the rational design of advanced composite materials and functional surfaces.

Incorporation into Epoxy Resins and Cured Systems

Deuterated epoxides, including (±)-Epichlorohydrin-epoxy-d3, are incorporated into epoxy resins using the same fundamental chemical reactions as their non-deuterated (protiated) counterparts. The process involves the ring-opening polymerization of the epoxide group, which reacts with a curing agent (hardener) to form a cross-linked, three-dimensional thermoset network. qiboch.comyoutube.com Common curing agents include polyamines and anhydrides, which react with the terminal epoxy groups of the resin precursors to build the polymer structure. qiboch.comnerpa.ca

The primary goal of incorporating deuterated epoxides is typically not to fundamentally alter the bulk mechanical or thermal properties of the final cured resin, but rather to create a system that can be interrogated by specific characterization techniques. ul.ieosti.gov However, the composition of the resin and the stoichiometry of the curing reaction significantly influence the final network structure and properties, such as crosslinking density and glass transition temperature (Tg). nih.govresearchgate.net

Recent research has utilized fully carbon-deuterated epoxies to probe the molecular dynamics of water confined within the nanometer-scale voids of the cured polymer network. By using quasi-elastic neutron scattering (QENS), researchers can study the movement of water molecules without interference from the hydrogen atoms in the polymer matrix. acs.org These studies have shown that the motion of water molecules is directly related to the stoichiometry of the epoxy-amine reaction. acs.orgconsensus.app

Table 1: Research Findings on Water Dynamics in Deuterated Epoxy Systems Using QENS
Epoxy System StoichiometryKey FindingImplication for Cured System
StoichiometricThe motion space for mobile water molecules was more than double the average size of the polymer nanovoids. acs.orgSuggests that water molecules can move across multiple interconnected voids in a well-formed network.
Oxirane-ExcessThe extent of water molecule motion was similar to the nanovoid size. acs.orgIndicates that the network structure confines water movement to more isolated voids.
Amine-ExcessThe extent of water molecule motion was close to the nanovoid size. acs.orgSimilar to the oxirane-excess case, suggesting water confinement within individual voids.

These findings demonstrate how deuteration enables detailed analysis of the structure-property relationships in cured epoxy systems, providing insights into how factors like water absorption, which can affect durability, are governed by the polymer network architecture. acs.org

Modification of Polymer Networks and Interfacial Interactions

The most significant application of deuterated epoxides in materials science is for the detailed investigation of polymer network structures and, crucially, the behavior at interfaces. osti.gov The region where a polymer meets another material (a solid surface, a filler particle, or another polymer) is known as the interphase, and its properties can dominate the performance of adhesives, coatings, and composites. exeter.ac.uk Using deuterated components allows for the non-destructive profiling of this buried region with high spatial resolution. osti.gov

Neutron reflectivity is a key technique enabled by isotopic labeling. It is used to study the density and composition of an epoxy resin in the immediate vicinity of a solid surface. osti.gov In one seminal study, a deuterated epoxy resin was synthesized from deuterated bisphenol A and epichlorohydrin and cured against a single crystal silicon wafer. This allowed researchers to probe the structure of the epoxy network near the interface. osti.gov

The key findings from this research were:

Increased Density at the Interface : The density of the epoxy polymer was found to be higher in the region immediately adjacent to the silicon surface compared to the bulk polymer further away. osti.gov

Reduced Crosslink Density at the Interface : Despite the higher polymer density, the crosslink density within this same interfacial region was significantly lower than in the bulk. osti.gov

This counterintuitive result was interpreted as being caused by the packing of the epoxy oligomers at the surface. This dense packing increases the local material density but sterically hinders the chemical crosslinking reaction, leading to an under-cured region at the interface. osti.gov Such modifications to the polymer network at the interface have critical implications for stress localization and the long-term durability of the adhesive bond. osti.gov

Table 2: Characterization of Deuterated Epoxy/Silicon Interphase via Neutron Reflectivity
PropertyObservation at InterfaceObservation in Bulk PolymerReference
Polymer DensityIncreasedBaseline osti.gov
Crosslink DensityReducedBaseline osti.gov

By selectively deuterating specific components, such as the epichlorohydrin-derived part of the network or the curing agent, researchers can gain an even more nuanced understanding of how different parts of the system contribute to the final network structure and interfacial interactions. exeter.ac.uk This knowledge is essential for designing advanced polymer materials with tailored interfacial properties for enhanced performance in applications like aerospace composites and microelectronics. qiboch.commdpi.com

Emerging Research Avenues and Future Directions for Deuterated Epichlorohydrin Derivatives

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of isotopically labeled compounds, including deuterated epichlorohydrin (B41342) derivatives, is increasingly benefiting from the adoption of flow chemistry and automated synthetic platforms. Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and greater scalability. For the synthesis of deuterated epoxides, flow systems can facilitate precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for maximizing deuterium (B1214612) incorporation and minimizing isotopic scrambling.

The industrial production of epichlorohydrin often utilizes reactive distillation in a continuous process to remove the volatile product from the reaction mixture and minimize side reactions. eurochemengineering.com Similarly, flow synthesis methods have been developed for the production of deuterated aromatic compounds, demonstrating the potential for high throughput and efficiency. tn-sanso.co.jp The integration of these principles into the synthesis of (±)-Epichlorohydrin-epoxy-d3 could involve a packed-bed reactor containing a suitable catalyst for the deuteration step, followed by an in-line purification module.

Illustrative Data Table: Comparison of Batch vs. Flow Synthesis for a Hypothetical Deuterated Epoxide

ParameterBatch SynthesisFlow Synthesis
Reaction Time 12 - 24 hours15 - 60 minutes
Typical Yield 70 - 85%85 - 95%
Deuterium Incorporation 90 - 95%>98%
Safety Handling of hazardous reagents in large quantitiesIn-situ generation and immediate use of reactive intermediates
Scalability Limited by reactor sizeEasily scalable by extending reaction time or using parallel reactors

Automated platforms can further streamline the synthesis and screening of deuterated epichlorohydrin derivatives. By combining robotic liquid handling with online analytics, researchers can rapidly optimize reaction conditions and explore a wider range of substrates and catalysts. This high-throughput approach is particularly valuable for developing novel applications of these labeled compounds.

Development of Novel Catalytic Systems for Deuterated Epoxide Transformations

The reactivity of the epoxide ring in deuterated epichlorohydrin derivatives makes it a versatile synthon for a variety of chemical transformations. A key area of research is the development of novel catalytic systems that can control the regioselectivity and stereoselectivity of epoxide ring-opening reactions.

Lewis acid catalysis plays a significant role in activating the epoxide ring towards nucleophilic attack. nih.govucdavis.edu Recent efforts have focused on developing heterogeneous Lewis acid catalysts, such as metal-substituted zeolites (e.g., Sn-Beta), which offer advantages in terms of catalyst recovery and reuse. ucdavis.edu For deuterated epichlorohydrin, these catalysts can influence the site of nucleophilic attack, providing access to different regioisomers. For instance, the ring-opening of epichlorohydrin with methanol (B129727) catalyzed by Sn-Beta shows high regioselectivity for the terminal ether. ucdavis.edu

Asymmetric catalysis is another critical frontier, enabling the synthesis of enantiopure compounds from racemic or meso-epoxides. nih.govorganic-chemistry.org Metal-salen complexes, for example, have been shown to be effective catalysts for the asymmetric ring-opening of meso-epoxides. nih.gov The application of such catalysts to the kinetic resolution of racemic (±)-Epichlorohydrin-epoxy-d3 could provide access to enantiomerically enriched deuterated building blocks.

Illustrative Data Table: Regioselectivity in the Catalytic Ring-Opening of a Deuterated Epoxide

CatalystNucleophileMajor Product (Regioisomer)Regioselectivity (%)
Sn-Beta MethanolTerminal Ether93
Al-Beta MethanolTerminal Ether93
(salen)CrN3 TMSN3Azido alcohol (less substituted carbon)>98
Sc(OTf)3 AnilineAmino alcohol (less substituted carbon)>95

Exploration of New Methodologies for Isotopic Exchange and Functionalization

The synthesis of specifically labeled deuterated epichlorohydrin derivatives often requires the development of new methodologies for isotopic exchange and functionalization. While traditional methods may rely on deuterated starting materials, late-stage deuteration techniques offer a more efficient and atom-economical approach.

Hydrogen isotope exchange (HIE) reactions, catalyzed by transition metals such as platinum or palladium, can be employed to introduce deuterium directly into a molecule. Flow chemistry has been shown to be particularly effective for HIE reactions, allowing for precise control over the deuteration process. colab.ws For a molecule like epichlorohydrin, selective deuteration at specific positions can be achieved by careful choice of catalyst and reaction conditions.

Furthermore, novel methods for the functionalization of deuterated epoxides are being explored. Titanocene(III)-catalyzed reactions, for instance, have been used for the precision deuteration of epoxides to yield β-deuterated alcohols with high deuterium incorporation and diastereoselectivity. nih.gov This approach involves the reductive opening of the epoxide ring followed by deuterium transfer from a deuterated silane (B1218182). Such methods expand the toolbox available to chemists for creating complex deuterated molecules from simple epoxide precursors.

Application of Advanced Spectroscopic Techniques for in situ Mechanistic Observations

Understanding the reaction mechanisms of deuterated epichlorohydrin derivatives is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic techniques that allow for in-situ monitoring of reactions provide invaluable insights into the transient intermediates and transition states involved.

Raman spectroscopy is a powerful tool for studying chemical reactions in real-time, particularly for monitoring changes in molecular vibrations. horiba.comspectroscopyonline.comoceanoptics.comresearchgate.net The breathing mode of the epoxide ring, typically observed around 1254 cm⁻¹, can be monitored to follow the kinetics of ring-opening reactions. spectroscopyonline.comoceanoptics.com By using deuterated epichlorohydrin, researchers can probe the kinetic isotope effect (KIE) of the reaction, which provides information about the rate-determining step. libretexts.orglibretexts.org A significant KIE, where the C-H bond breaks faster than the C-D bond, would indicate that C-H bond cleavage is involved in the rate-determining step. libretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for mechanistic studies. In-situ NMR can be used to identify and quantify reactants, intermediates, and products as a reaction progresses. nih.govmarinelipids.ca For deuterated compounds, deuterium NMR (²H NMR) can provide direct information about the location and extent of deuterium incorporation. Furthermore, mechanistic studies involving Lewis acid-catalyzed rearrangements of deuterated epoxides have utilized NMR to determine the stereochemical course of the reaction by analyzing the diastereomeric and enantiomeric excess of the products. core.ac.uk

Computational studies, often in conjunction with experimental data, provide a deeper understanding of reaction pathways. nih.gov Density Functional Theory (DFT) calculations can be used to model the transition state structures and activation energy barriers for different mechanistic possibilities in epoxide reactions. ucdavis.edu These theoretical investigations, when combined with experimental KIE data from deuterated substrates, can provide a comprehensive picture of the reaction mechanism.

Illustrative Data Table: Spectroscopic Signatures for Monitoring Epoxide Reactions

Spectroscopic TechniqueKey ObservableInformation Gained
Raman Spectroscopy Decrease in epoxide ring breathing mode (~1254 cm⁻¹)Reaction kinetics, rate of epoxide consumption
¹H NMR Spectroscopy Disappearance of epoxide proton signals (~2.9-3.2 ppm)Reaction progress, identification of products
²H NMR Spectroscopy Appearance and integration of deuterium signalsPosition and extent of deuterium labeling
Mass Spectrometry Mass shift corresponding to deuterium incorporationConfirmation of deuteration

By leveraging these advanced analytical and computational tools, researchers can continue to unravel the intricate details of reactions involving deuterated epichlorohydrin derivatives, driving innovation in synthetic chemistry and materials science.

Q & A

Q. What are the established synthetic routes for (±)-Epichlorohydrin-epoxy-d3, and how do reaction conditions influence yield and enantiomeric purity?

(±)-Epichlorohydrin-epoxy-d3 is synthesized via chlorination of propylene to produce allyl chloride, followed by hypochlorous acid treatment and cyclization. Key factors include:

  • Temperature control : Elevated temperatures (60–90°C) during hypochlorous acid synthesis reduce byproducts like dichloropropanol .
  • Base selection : Sodium hydroxide accelerates epoxide ring formation but may induce racemization if not carefully moderated .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

Q. What spectroscopic and chromatographic methods are optimal for characterizing (±)-Epichlorohydrin-epoxy-d3?

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases .
  • NMR spectroscopy : 1^1H NMR detects deuterium substitution at the epoxy-d3 position (δ 3.2–3.8 ppm), while 13^{13}C NMR confirms chlorine attachment (δ 45–50 ppm) .
  • Mass spectrometry (MS) : High-resolution MS distinguishes isotopic patterns (e.g., d3 vs. non-deuterated analogs) .

Q. What are the common side reactions encountered in (±)-Epichlorohydrin-epoxy-d3 synthesis, and how can they be minimized?

  • Polymerization : Occurs via uncontrolled epoxide ring-opening; mitigated by inert atmospheres (N2_2) and radical inhibitors (e.g., BHT) .
  • Racemization : Catalyzed by strong acids/bases; minimized using low temperatures (0–10°C) and chiral catalysts (e.g., Jacobsen’s catalyst) .

Q. What are the best practices for handling and storing (±)-Epichlorohydrin-epoxy-d3 to prevent degradation?

  • Store under nitrogen at –20°C to avoid moisture-induced hydrolysis.
  • Use amber glass containers to limit photodegradation, as UV exposure accelerates epoxy ring cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data when studying enantiomer-specific reactions of (±)-Epichlorohydrin-epoxy-d3?

  • Purity analysis : Verify enantiomeric excess (EE) via chiral HPLC before kinetic studies. Contradictions often arise from undetected impurities (e.g., allyl chloride residues) .
  • Isotopic controls : Compare d3 and non-deuterated analogs to isolate kinetic isotope effects (KIEs) from stereochemical factors .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure Epichlorohydrin derivatives?

  • Low-temperature protocols : Conduct reactions below 10°C to suppress base-induced racemization .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, achieving >95% EE .

Q. How does isotopic labeling (d3) in Epichlorohydrin affect its reactivity and analytical detection?

  • Reactivity : Deuterium substitution at the epoxy group reduces ring-opening rates due to increased bond strength (C–D vs. C–H), observed via kinetic studies .
  • Detection : MS exhibits a +3 Da shift, while IR spectroscopy shows attenuated C–D stretching (2100–2200 cm1^{-1}) .

Q. How to design a study to compare the epoxy ring-opening kinetics of deuterated vs. non-deuterated Epichlorohydrin?

  • Variable-pressure NMR : Monitor ring-opening in real-time under acidic (H2_2SO4_4) or basic (NaOH) conditions .
  • Isotopic tracing : Use 2^2H NMR to track deuterium migration during nucleophilic attacks .

Q. How can computational modeling predict reaction pathways for deuterated Epichlorohydrin derivatives?

  • DFT calculations : Simulate transition states for ring-opening reactions using Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Database integration : Leverage Reaxys and Pistachio databases to validate predicted intermediates .

Q. What experimental designs address conflicting data on the environmental stability of (±)-Epichlorohydrin-epoxy-d3?

  • Accelerated degradation studies : Expose samples to UV/H2_2O2_2 and analyze products via GC-MS to identify degradation pathways .
  • Cross-lab validation : Replicate studies using standardized protocols (e.g., OECD guidelines) to minimize methodological variability .

Notes

  • Methodological rigor : Ensure enantiomeric purity via chiral chromatography before kinetic studies .
  • Data conflicts : Cross-reference synthesis conditions (e.g., solvent, catalyst) across studies to identify variables affecting reproducibility .
  • Safety protocols : Use fume hoods and personal protective equipment (PPE) due to epichlorohydrin’s carcinogenic potential .

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